molecular formula C28H17I2N3O3S2 B11539820 N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11539820
M. Wt: 761.4 g/mol
InChI Key: ZNHHWCDCANTWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a dibenzofuran core linked to a benzothiazole moiety via a sulfanyl acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives under oxidative conditions.

    Synthesis of Benzothiazole Derivative: The benzothiazole moiety is often prepared via the condensation of 2-aminothiophenol with aldehydes or ketones.

    Coupling Reaction: The dibenzofuran and benzothiazole derivatives are then coupled using a suitable linker, such as a sulfanyl acetamide group, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group in the benzothiazole moiety, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the imine group.

    Substituted Aromatics: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms, protein-ligand interactions, and cellular processes.

Medicine

Medically, the compound may have potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research into its pharmacological properties could lead to the development of new drugs for treating diseases.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(dibenzo[b,d]furan-3-yl)-1-naphthamide
  • 2-(dibenzo[b,d]furan-3-yl)-1,3-benzothiazole
  • N-(dibenzo[b,d]furan-3-yl)-2-(benzothiazol-2-ylthio)acetamide

Uniqueness

Compared to similar compounds, N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C28H17I2N3O3S2

Molecular Weight

761.4 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-[[6-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H17I2N3O3S2/c29-16-9-15(27(35)21(30)10-16)13-31-17-6-8-22-25(12-17)38-28(33-22)37-14-26(34)32-18-5-7-20-19-3-1-2-4-23(19)36-24(20)11-18/h1-13,35H,14H2,(H,32,34)

InChI Key

ZNHHWCDCANTWJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=C(C(=CC(=C6)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.